An In-depth Technical Guide to 3-(2-Furyl)acrylic acid P-nitrophenyl ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-Furyl)acrylic acid P-nitrophenyl ester: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(2-Furyl)acrylic acid p-nitrophenyl ester, a reactive chemical intermediate of significant interest to researchers in organic synthesis, drug development, and biochemistry. By leveraging the established chemistry of its parent molecule, 3-(2-furyl)acrylic acid, and the well-documented reactivity of p-nitrophenyl esters, this document offers field-proven insights into its synthesis, properties, and potential applications.
Core Molecular Profile and Physicochemical Properties
3-(2-Furyl)acrylic acid p-nitrophenyl ester is an activated ester derivative of 3-(2-furyl)acrylic acid. The defining feature of this molecule is the p-nitrophenyl group, which functions as an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable tool for acyl transfer reactions.
The parent compound, 3-(2-furyl)acrylic acid, is a versatile building block derived from biomass sources like furfural, positioning its derivatives as relevant components in green and sustainable chemistry initiatives.[1] It is a crystalline solid at room temperature and serves as a key intermediate in the synthesis of pharmaceuticals and polymers.[1][2]
Table 1: Key Chemical Identifiers and Predicted Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₃H₉NO₅ | Calculated from structure |
| Molecular Weight | 259.22 g/mol | Calculated from structure |
| Appearance | Pale yellow to brown solid | Predicted based on related compounds[3] |
| Melting Point | Not available (Predicted >100 °C) | Expected to be a solid at room temp. |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone) | Predicted based on structure |
| Stability | Moisture sensitive; store in a cool, dry place | Characteristic of activated esters |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristic Peaks |
| FT-IR (cm⁻¹) | ~1760 (Ester C=O stretch), ~1630 (C=C stretch), ~1525 & ~1350 (NO₂ stretches), ~1210 & ~1080 (C-O stretches) |
| ¹H NMR (ppm) | 8.3-8.4 (d, 2H, Ar-H ortho to NO₂), 7.4-7.5 (d, 2H, Ar-H meta to NO₂), 7.6-7.8 (d, 1H, vinyl-H), 6.5-6.8 (m, 2H, vinyl-H & furan-H), 6.4-6.5 (m, 1H, furan-H) |
| ¹³C NMR (ppm) | ~164 (Ester C=O), ~155 (Ar-C-NO₂), ~145 (Ar-C-O), ~144 (Furan C-O), ~130-140 (Vinyl C), ~125 (Ar-CH), ~122 (Ar-CH), ~112-118 (Furan CH) |
Synthesis and Reaction Mechanism
Recommended Synthesis Protocol: Carbodiimide-Mediated Esterification
The most direct and widely applicable method for synthesizing 3-(2-furyl)acrylic acid p-nitrophenyl ester is through the esterification of the parent carboxylic acid with p-nitrophenol, facilitated by a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method is standard practice for creating activated esters used in peptide synthesis and other acylation reactions.[4]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-furyl)acrylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup and Purification:
-
Filter the reaction mixture to remove the insoluble DCU byproduct.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure p-nitrophenyl ester.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated ester product and the reaction of DCC with water.
-
Inert Atmosphere: Protects reagents from oxidative degradation.
-
Excess p-nitrophenol and DCC: Ensures complete consumption of the limiting carboxylic acid.
-
Low-Temperature Start: Helps to control the exothermic reaction and minimize side product formation.
Caption: Workflow for the synthesis of the target ester.
Core Reactivity: Nucleophilic Acyl Substitution
The utility of 3-(2-furyl)acrylic acid p-nitrophenyl ester stems from its function as a potent acylating agent. The electron-withdrawing nitro group on the phenyl ring stabilizes the resulting p-nitrophenoxide anion, making it an excellent leaving group. This significantly enhances the electrophilicity of the carbonyl carbon.
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. A nucleophile (e.g., the nitrogen atom of an amine) attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable p-nitrophenoxide anion to yield the acylated product.
Caption: Mechanism of nucleophilic acyl substitution.
Applications in Research and Development
Activated Intermediate for Amide and Peptide Synthesis
A primary application is in the formation of amide bonds. Due to their enhanced reactivity, p-nitrophenyl esters react efficiently with primary and secondary amines under mild conditions, often without the need for additional coupling reagents at the point of use.[4][5] This makes 3-(2-furyl)acrylic acid p-nitrophenyl ester an ideal reagent for introducing the 3-(2-furyl)acryloyl moiety into complex molecules, such as natural product derivatives or drug candidates, to modulate their biological activity.
Chromogenic Substrate for Enzyme Kinetics
p-Nitrophenyl esters are widely used as chromogenic substrates to assay the activity of hydrolytic enzymes like esterases and lipases.[6] The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which, upon deprotonation to p-nitrophenoxide at neutral or alkaline pH, exhibits a strong absorbance at approximately 405 nm. This color change allows for continuous spectrophotometric monitoring of the reaction rate.
Conceptual Protocol for Esterase Assay:
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Substrate Solution: Prepare a stock solution of 3-(2-furyl)acrylic acid p-nitrophenyl ester in a water-miscible organic solvent like DMSO or acetonitrile.
-
Assay Setup: In a cuvette, combine the buffer and a small volume of the enzyme solution.
-
Reaction Initiation: Start the reaction by adding a known concentration of the substrate stock solution to the cuvette.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the known extinction coefficient of p-nitrophenoxide.
This assay allows for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ, providing valuable information on enzyme efficiency and inhibition.
Safety, Handling, and Storage
-
Safety: 3-(2-Furyl)acrylic acid p-nitrophenyl ester should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: As an activated ester, this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.
References
-
Al-Absi, M., et al. (2022). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. ResearchGate. Available at: [Link]
-
Sapkal, B. M., et al. (n.d.). Nitrodecarboxylation of 3-(2-furyl)acrylic acid and 3-pyridyl acrylic acid. ResearchGate. Available at: [Link]
-
Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery. Available at: [Link]
-
Rajagopalan, S., & Raman, P. V. A. (n.d.). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Indian Academy of Sciences. Available at: [Link]
-
Organic Syntheses. (n.d.). furylacrylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Van der Velde, N., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available at: [Link]
-
NIST. (n.d.). 3-(3-Furyl)acrylic acid. NIST WebBook. Available at: [Link]
-
Chem-Impex. (n.d.). Ácido 3-(2-furil)acrílico. Chem-Impex. Available at: [Link]
-
Chem-Impex. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. Chem-Impex. Available at: [Link]
-
Stewart, F. H. C. (1966). The preparation of some sequential polypeptides by the p-Nitrophenyl ester method. Australian Journal of Chemistry. Available at: [Link]
-
PureSynth. (n.d.). 3-(2-Furyl)Acrylic Acid 98.0%(GC). PureSynth. Available at: [Link]
-
Bruice, T. C., & Schmir, G. L. (1957). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society. Available at: [Link]
-
Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Canadian Journal of Chemistry. Available at: [Link]
-
Ragnarsson, U., et al. (1970). Studies on the Coupling of Boc-asparagine p-Nitrophenyl Ester in Solid Phase Peptide Synthesis. Acta Chemica Scandinavica. Available at: [Link]
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Available at: [Link]
-
Gordon, M. L., & Koffer, H. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available at: [Link]
-
Felix, A. M. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. Available at: [Link]
-
PubChemLite. (n.d.). Acrylic acid, 2-(p-chlorophenyl)-3-(2-furyl)-, 3-tropanyl ester, hydrochloride. PubChemLite. Available at: [Link]
-
ChemBK. (n.d.). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid). ChemBK. Available at: [Link]
